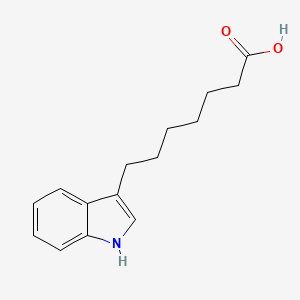![molecular formula C10H11N3O2 B13548642 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol This compound is a derivative of propanoic acid and features a pyrrolo[3,2-c]pyridine moiety, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Méthodes De Préparation
The synthesis of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves the following steps:
Cyclization Reaction: The preparation begins with the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Applications De Recherche Scientifique
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: In medicine, the compound is explored for its potential therapeutic applications.
Industry: Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Fmoc-L-7-AzaTrp-OH: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and is used in peptide synthesis.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but contain a pyrazine ring instead of a pyridine ring.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
Clé InChI |
ANQYIRMPOYWSSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


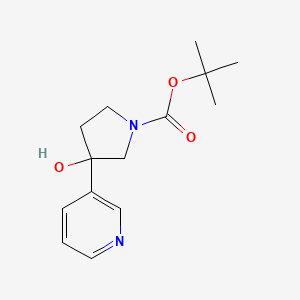

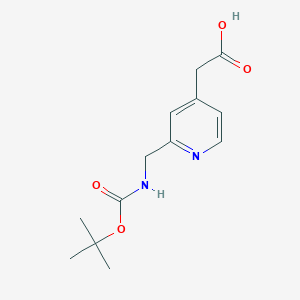
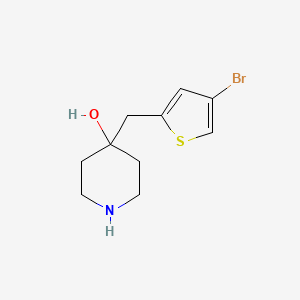
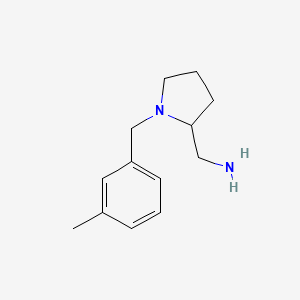
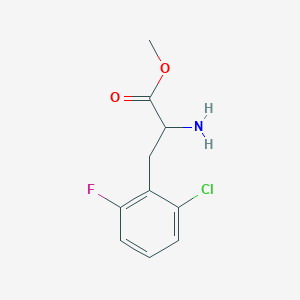
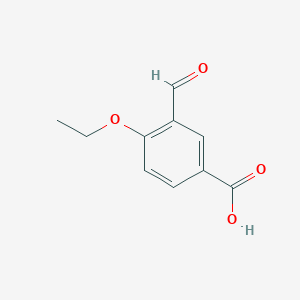
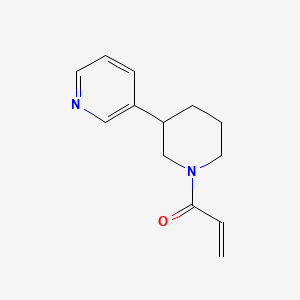

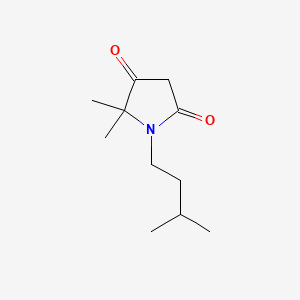
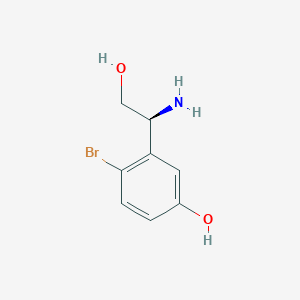
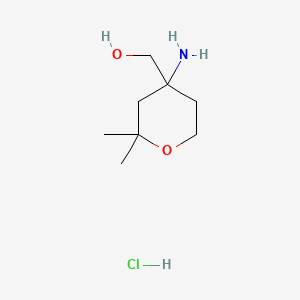
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
